(2-Ethylphenyl)(furan-2-yl)methanol
Description
(2-Ethylphenyl)(furan-2-yl)methanol is a bifunctional organic compound featuring a furan ring linked to a hydroxymethyl group and a 2-ethylphenyl substituent. Its synthesis often involves catalytic processes, such as the condensation of aldehydes with methanol in the presence of chiral copper complexes bearing R-(+)/S-(-)-2-ethylphenyl amines . This method highlights its stereochemical versatility, as the catalyst influences the nucleophilic addition of methanol to the aldehyde carbonyl group. The compound's structure combines aromatic (ethylphenyl) and heterocyclic (furan) moieties, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
(2-ethylphenyl)-(furan-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-2-10-6-3-4-7-11(10)13(14)12-8-5-9-15-12/h3-9,13-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTJFMGQTFPHQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201299088 | |
| Record name | α-(2-Ethylphenyl)-2-furanmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201299088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60907-94-0 | |
| Record name | α-(2-Ethylphenyl)-2-furanmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60907-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(2-Ethylphenyl)-2-furanmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201299088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylphenyl)(furan-2-yl)methanol typically involves the reaction of 2-ethylphenylmagnesium bromide with furfural. The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and acidified to yield the desired product .
Industrial Production Methods
the principles of green chemistry and the use of biomass-derived furfural as a starting material suggest that sustainable and eco-friendly production methods could be developed .
Chemical Reactions Analysis
Types of Reactions
(2-Ethylphenyl)(furan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of (2-Ethylphenyl)(furan-2-yl)ketone.
Reduction: Formation of (2-Ethylphenyl)(tetrahydrofuran-2-yl)methanol.
Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
(2-Ethylphenyl)(furan-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving furan derivatives.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Ethylphenyl)(furan-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Structural Comparison of Furan-Methanol Derivatives
Key Observations :
- Chloro-substituted analogs (e.g., [5-(2-Chloro-phenyl)-furan-2-yl]-methanol) may exhibit altered reactivity due to electronic effects .
Key Observations :
- Catalytic Specificity: The synthesis of (2-Ethylphenyl)(furan-2-yl)methanol relies on chiral copper catalysts, enabling stereocontrol absent in microbial or acetalization routes .
- Side Reactions: Acetalization of HMF (to DFM) often competes with etherification, unlike the straightforward condensation used for (2-Ethylphenyl)(furan-2-yl)methanol .
Key Observations :
- Nematode Signaling: Furan-2-yl methanol attracts C.
- Detoxification Role: (Furan-2-yl)methanol is a detox product of furfural in microbial systems, whereas (2-Ethylphenyl)(furan-2-yl)methanol’s biological roles remain unexplored .
Biological Activity
(2-Ethylphenyl)(furan-2-yl)methanol is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound consists of a furan ring attached to a 2-ethylphenyl group through a methanol linkage. Its molecular formula is CHO, with a molecular weight of approximately 202.25 g/mol. The unique structure contributes to its interaction with various biological targets.
The biological activity of (2-Ethylphenyl)(furan-2-yl)methanol is primarily attributed to its ability to interact with specific enzymes and receptors. The furan moiety can engage in π-π stacking interactions, while the ethylphenyl group may fit into hydrophobic pockets of proteins, leading to modulation of enzyme activity or receptor signaling pathways.
Antioxidant Activity
Research indicates that compounds containing furan rings often exhibit significant antioxidant properties. For instance, studies have shown that derivatives similar to (2-Ethylphenyl)(furan-2-yl)methanol can scavenge free radicals effectively, reducing oxidative stress in cellular models .
Antimicrobial Properties
Preliminary studies suggest that (2-Ethylphenyl)(furan-2-yl)methanol possesses antimicrobial activity against various pathogens. This activity may be linked to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic processes.
Anticancer Potential
The compound has been evaluated for its anticancer properties in several studies. For example, it has demonstrated cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The underlying mechanism appears to involve the induction of apoptosis and cell cycle arrest, potentially through the inhibition of key regulatory proteins involved in tumor progression .
Study 1: Antioxidant Efficacy
In a comparative study assessing various phenolic compounds, (2-Ethylphenyl)(furan-2-yl)methanol exhibited higher antioxidant activity than some well-known antioxidants like ascorbic acid. The study utilized DPPH and ABTS assays to quantify free radical scavenging capacity, revealing an IC value significantly lower than that of the control .
Study 2: Antimicrobial Activity
A recent investigation into the antimicrobial properties of (2-Ethylphenyl)(furan-2-yl)methanol showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth microdilution methods, indicating effective inhibition at concentrations as low as 50 µg/mL .
Comparative Analysis
To better understand the biological activity of (2-Ethylphenyl)(furan-2-yl)methanol, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Weight | Antioxidant Activity | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|---|
| (2-Ethylphenyl)(furan-2-yl)methanol | 202.25 g/mol | High | Moderate | Moderate |
| (3-Chlorophenyl)(furan-2-yl)methanol | 218.63 g/mol | Moderate | High | Low |
| (4-Methylphenyl)(furan-2-yl)methanol | 216.28 g/mol | High | Moderate | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
